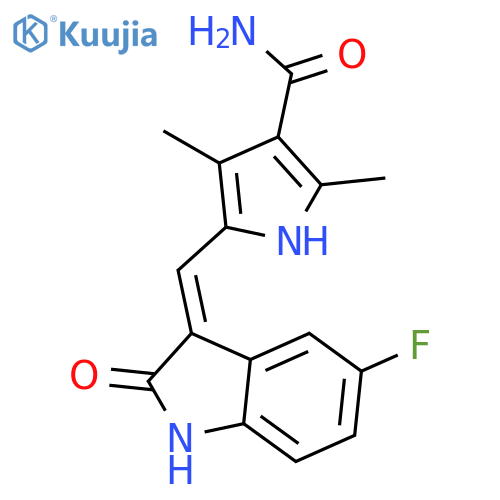Cas no 1186651-51-3 (5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)
5-(Z)-(5-フルオロ-1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)メチル-2,4-ジメチル-1H-ピロール-3-カルボキサミドは、高度に選択的なキナーゼ阻害剤として設計された低分子化合物です。この化合物は、インドールとピロールの複合骨格構造を持ち、Z型配置の二重結合によって立体特異性が確保されています。5位のフッ素置換により代謝安定性が向上し、3位のカルボキサミド基が標的タンパク質との水素結合形成に寄与します。特にチロシンキナーゼファミリーに対する阻害活性に優れ、細胞内シグナル伝達経路の精密な制御が可能です。結晶性が良好なためX線結晶構造解析に適し、創薬研究におけるリード化合物としての有用性が確認されています。

1186651-51-3 structure
商品名:5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide
- CS-0132126
- 5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- 1186651-51-3
- 5-((Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- 2411816-52-7
- ZGJ3YTT7D5
- 5-[(Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- starbld0002795
- E81566
- 5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- 3g0f
- 3g0e
- DTXSID60648927
- UNII-ZGJ3YTT7D5
- SCHEMBL12329173
- Sunitinib Impurity I
- 1H-Pyrrole-3-carboxamide, 5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-
- 5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
- インチ: InChI=1S/C16H14FN3O2/c1-7-13(19-8(2)14(7)15(18)21)6-11-10-5-9(17)3-4-12(10)20-16(11)22/h3-6,19H,1-2H3,(H2,18,21)(H,20,22)/b11-6-
- InChIKey: WAHDFFHPBSCPOQ-WDZFZDKYSA-N
- ほほえんだ: CC1=C(NC(=C1C(=O)N)C)C=C2C3=C(C=CC(=C3)F)NC2=O
計算された属性
- せいみつぶんしりょう: 299.10700486g/mol
- どういたいしつりょう: 299.10700486g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F597923-10mg |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 10mg |
$178.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202766-50mg |
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 98% | 50mg |
¥3749.00 | 2024-08-09 | |
| Chemenu | CM332949-100mg |
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 95%+ | 100mg |
$*** | 2023-04-03 | |
| TRC | F597923-500mg |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 500mg |
$ 3000.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202766-100mg |
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 98% | 100mg |
¥6489.00 | 2024-08-09 | |
| TRC | F597923-250mg |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 250mg |
$1303.00 | 2023-05-18 | ||
| Chemenu | CM332949-50mg |
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 95%+ | 50mg |
$607 | 2021-08-18 | |
| 1PlusChem | 1P008U7J-50mg |
(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide |
1186651-51-3 | 98% | 50mg |
$449.00 | 2023-12-26 | |
| Aaron | AR008UFV-100mg |
(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide |
1186651-51-3 | 98% | 100mg |
$489.00 | 2025-02-11 | |
| A2B Chem LLC | AE11599-100mg |
(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide |
1186651-51-3 | 95% | 100mg |
$315.00 | 2024-04-20 |
5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
1186651-51-3 (5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide) 関連製品
- 326914-17-4(1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-)
- 356068-97-8(N-Desethyl Sunitinib)
- 557795-19-4(Sunitinib)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 4770-00-7(3-cyano-4-nitroindole)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
